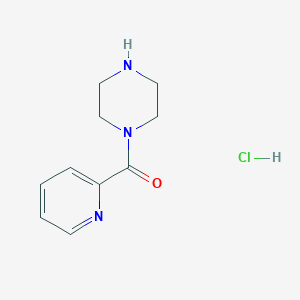

1-Piperazinyl(2-pyridinyl)methanone hydrochloride

Description

Properties

IUPAC Name |

piperazin-1-yl(pyridin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13;/h1-4,11H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPYXZWPFSCCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride typically involves the reaction of piperazine with 2-chloropyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Piperazinyl(2-pyridinyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyridine moiety is replaced by other functional groups.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry Applications

1-Piperazinyl(2-pyridinyl)methanone hydrochloride is primarily recognized for its role in developing pharmaceuticals. Compounds containing piperazine moieties are prevalent in drug discovery, particularly for their pharmacological activities against various diseases.

- Anticancer Activity : Research has indicated that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma) through mechanisms involving apoptosis and cell cycle arrest . The piperazine structure facilitates interactions with biological targets, enhancing the efficacy of these compounds.

- Neuropharmacological Effects : Piperazine derivatives are also explored for their neuropharmacological properties. For example, certain derivatives have shown promise as dopamine receptor antagonists, which are crucial in treating conditions like Parkinson's disease and schizophrenia . The binding affinity of these compounds to dopamine receptors indicates their potential as therapeutic agents in neurodegenerative disorders.

Analytical Chemistry Applications

The compound has also found utility in analytical chemistry, particularly in environmental monitoring and chemical analysis.

- Reagent for Isocyanate Detection : this compound can be employed as a reagent for determining aliphatic and aromatic isocyanates in air samples using reversed-phase high-performance liquid chromatography (HPLC). This application is critical for assessing occupational exposure to hazardous chemicals .

- Fluorometric Determination : The compound is used in fluorometric methods to detect airborne diisocyanates, which are significant environmental pollutants. This application underscores its importance in ensuring workplace safety and environmental health .

Therapeutic Potential

Beyond its applications in drug synthesis and analytical methods, this compound exhibits potential therapeutic benefits.

- Antioxidant Properties : Recent studies suggest that piperazine derivatives possess antioxidant activity, which can mitigate oxidative stress-related diseases. The ability to scavenge free radicals makes these compounds valuable in developing treatments for conditions such as cancer and cardiovascular diseases .

- Anti-inflammatory Effects : Some piperazine-containing compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This characteristic could lead to their use in treating inflammatory disorders .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and related compounds:

Mechanism of Action

The mechanism of action of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-piperazinyl(2-pyridinyl)methanone hydrochloride, emphasizing differences in substituents, physicochemical properties, and applications:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Applications/Notes |

|---|---|---|---|---|

| This compound | 163839-68-7 | C₁₀H₁₃ClN₃O | 2-Pyridinyl, piperazinyl, monohydrochloride | Research chemical; no reported biological activity . |

| Piperazin-1-yl(pyridin-2-yl)methanone dihydrochloride | 39639-99-1 | C₁₀H₁₅Cl₂N₃O | Dihydrochloride salt; enhances solubility | Potential intermediate in drug synthesis; higher water solubility than monohydrochloride analogs . |

| 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinylmethanone hydrochloride | 107256-31-5 | C₂₀H₂₂ClN₃O·HCl | 3-Chlorophenyl-ethyl substituent, methyl-piperidine group | Pharmaceutical intermediate; structural complexity suggests CNS-targeted activity . |

| Methanone, 4-(3,5-dichlorophenyl)-1-piperazinyl- | 925917-60-8 | C₁₆H₁₃Cl₂FN₄O | 3,5-Dichlorophenyl, 2-fluoro-3-pyridinyl substituents | Serotonin receptor modulation (hypothesized); halogenation may improve receptor binding . |

| 1-(2-Furoyl)piperazine hydrochloride | 60548-09-6 | C₉H₁₃ClN₂O₂ | Furan-2-yl substituent instead of pyridinyl | Hemolytic activity studied in tri-heterocyclic benzamides; furan may alter bioavailability . |

Key Structural and Functional Differences

Substituent Effects: The 2-pyridinyl group in the parent compound contrasts with 3-chlorophenyl-ethyl (CAS 107256-31-5) or 2-fluoro-3-pyridinyl (CAS 925917-60-8). Chlorine and fluorine substituents often enhance lipophilicity and receptor affinity but may increase toxicity . Dihydrochloride salts (e.g., CAS 39639-99-1) improve aqueous solubility compared to monohydrochloride forms, critical for pharmacokinetic optimization .

Biological Relevance: Piperazine derivatives are prevalent in serotonin receptor ligands (e.g., ipsapirone hydrochloride, a 5-HT₁ₐ agonist) .

Synthetic Considerations: Synthesis of 1-piperazinyl(2-pyridinyl)methanone derivatives typically involves coupling piperazine with pyridine carbonyl chlorides in basic media . Halogenated analogs require additional steps for substituent introduction, impacting yield and scalability .

Research Findings and Implications

- Receptor Interactions : Piperazine-containing compounds often target serotonin (5-HT) or dopamine receptors. For example, ipsapirone hydrochloride (CAS 71187) acts as a 5-HT₁ₐ partial agonist, while the 3-chlorophenyl analog (CAS 107256-31-5) may interact with D₂ receptors .

- Safety Profiles: Limited hazard data exist for this compound, but decomposition products (e.g., HCl, CO) necessitate controlled handling .

Biological Activity

1-Piperazinyl(2-pyridinyl)methanone hydrochloride, also known by its CAS number 1071608-51-9, is a compound that has garnered attention for its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of the pyridine moiety contributes to its interaction with biological targets.

Biological Activities

Antimicrobial Activity:

Research has shown that compounds containing piperazine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of new disubstituted piperazines, demonstrating potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Anticancer Properties:

Piperazine derivatives have been investigated for their potential anticancer effects. In particular, studies have indicated that modifications to the piperazine structure can enhance cytotoxic activity against cancer cell lines. The compound's ability to inhibit specific signaling pathways involved in tumor growth has been a focal point of research .

Neurological Effects:

The compound is believed to interact with neurotransmitter systems, particularly through its action on serotonin receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety .

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme inhibition. For instance, it may act as an antagonist at certain G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability .

Case Studies

-

Antimicrobial Efficacy:

In a study evaluating several piperazine derivatives, this compound exhibited superior antibacterial activity compared to conventional antibiotics, particularly against resistant strains . -

Cytotoxicity Against Cancer Cells:

A series of experiments demonstrated that this compound inhibited the proliferation of various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents .

Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.5 µg/mL |

| Other Piperazine Derivative | Escherichia coli | 1.0 µg/mL |

| Standard Antibiotic | Ampicillin | 2.0 µg/mL |

Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Q & A

Q. Q1. What are the established synthetic routes for 1-Piperazinyl(2-pyridinyl)methanone hydrochloride, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a pyridine derivative with a piperazine moiety under nucleophilic substitution or condensation reactions. Key steps include:

Precursor Activation : Pyridine-2-carbonyl chloride or its equivalent reacts with piperazine in anhydrous conditions to form the methanone backbone.

Salt Formation : Hydrochloric acid is introduced to precipitate the hydrochloride salt, enhancing solubility and stability.

Purification : Recrystallization from ethanol or methanol is commonly used to achieve >95% purity.

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction kinetics.

- Temperature : Reactions are often conducted at 0–5°C to minimize side products like N-alkylated byproducts.

- Stoichiometry : Excess piperazine (1.2–1.5 eq.) ensures complete conversion of the pyridine precursor .

Q. Q2. How can researchers characterize the structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

NMR Spectroscopy :

- ¹H/¹³C NMR : Verify the presence of piperazine protons (δ 2.5–3.5 ppm) and pyridine aromatic signals (δ 7.0–8.5 ppm).

- DEPT-135 : Confirms quaternary carbons in the methanone group (~170 ppm).

Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 228.08) ensures molecular formula consistency.

X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns in the hydrochloride salt .

Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during weighing and reactions due to potential HCl vapor release.

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Decomposition Risks : Thermal degradation above 150°C may release HCl, CO, and NOₓ; fire protocols should include CO₂ extinguishers .

Advanced Research Questions

Q. Q4. How can computational methods optimize reaction conditions for novel derivatives of this compound?

Methodological Answer:

Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers for nucleophilic attack pathways.

Reaction Path Sampling : Tools like GRRM or Gaussian explore alternative pathways to minimize byproduct formation.

Machine Learning (ML) : Train models on existing kinetic data to predict optimal solvent ratios or catalysts (e.g., triethylamine vs. DIPEA) .

Q. Q5. What strategies resolve contradictions in biological activity data across studies using this compound?

Methodological Answer:

Batch Variability Analysis : Use HPLC to confirm purity (>98%) and rule out impurities as confounding factors.

Receptor Binding Assays : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) to assess target selectivity.

Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to aggregate data from independent studies, identifying outliers due to solvent choice (DMSO vs. saline) .

Q. Q6. How does the hydrochloride salt form influence stability and bioavailability compared to the free base?

Methodological Answer:

Solubility Studies : The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL vs. <1 mg/mL for free base) via ion-dipole interactions.

Accelerated Stability Testing :

Q. Q7. What experimental design principles apply to scaling up synthesis while maintaining reproducibility?

Methodological Answer:

Design of Experiments (DoE) : Use factorial designs to test variables (temperature, stirring rate, reagent concentration).

Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

Quality by Design (QbD) : Define a design space for critical quality attributes (CQAs) like particle size and polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.